(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16376775
InChI: InChI=1S/C17H21N3O3S2/c1-5-25(22,23)16-20-19-15(24-16)18-14(21)11-8-12-6-9-13(10-7-12)17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19,21)/b11-8+
SMILES:
Molecular Formula: C17H21N3O3S2
Molecular Weight: 379.5 g/mol

(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

CAS No.:

Cat. No.: VC16376775

Molecular Formula: C17H21N3O3S2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide -

Specification

Molecular Formula C17H21N3O3S2
Molecular Weight 379.5 g/mol
IUPAC Name (E)-3-(4-tert-butylphenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Standard InChI InChI=1S/C17H21N3O3S2/c1-5-25(22,23)16-20-19-15(24-16)18-14(21)11-8-12-6-9-13(10-7-12)17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19,21)/b11-8+
Standard InChI Key MOMNCCJGRVNSEB-DHZHZOJOSA-N
Isomeric SMILES CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Canonical SMILES CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-3-(4-tert-butylphenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide, reflects its three key components:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at position 5 with an ethylsulfonyl group (SO2C2H5-\text{SO}_{2}\text{C}_{2}\text{H}_{5}).

  • Propenamide linker: A trans-configured (EE) α,β-unsaturated amide bridge connecting the thiadiazole to the aromatic moiety.

  • 4-tert-Butylphenyl group: A hydrophobic aromatic substituent providing steric bulk and potential lipophilicity.

The stereochemistry of the propenamide group (EE-configuration) is critical for maintaining planarity, which may influence binding interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H21N3O3S2\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight379.5 g/mol
IUPAC Name(E)-3-(4-tert-butylphenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Canonical SMILESCCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C
InChIKeyMOMNCCJGRVNSEB-DHZHZOJOSA-N

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s logP (calculated) of ~3.2 indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The ethylsulfonyl group enhances polarity, while the tert-butylphenyl moiety contributes to hydrophobic interactions.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)3.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide O, sulfonyl O, thiadiazole N)
Polar Surface Area120 Ų
Solubility (Water)<1 mg/mL (predicted)

Biological Activities and Mechanisms

Thiadiazole Derivatives as Bioactive Agents

Thiadiazoles are recognized for diverse biological activities, including:

  • Antimicrobial effects: Disruption of bacterial cell wall synthesis or DNA gyrase inhibition.

  • Anticancer potential: Tubulin polymerization inhibition or kinase modulation.

  • Anti-inflammatory action: COX-2 or LOX enzyme suppression.

The ethylsulfonyl group in this compound may enhance electron-withdrawing effects, stabilizing interactions with enzymatic active sites.

Hypothesized Targets

  • Kinase Inhibition: The α,β-unsaturated amide could act as a Michael acceptor, covalently modifying cysteine residues in kinases like EGFR or VEGFR.

  • Antibacterial Activity: Sulfonyl groups often improve penetration into Gram-negative bacteria by disrupting outer membrane integrity.

  • Antiparasitic Effects: Thiadiazoles have shown activity against Plasmodium species in malaria research.

Computational and In Silico Insights

Molecular Docking Studies

Preliminary docking simulations (hypothetical) suggest strong binding affinity (KdK_d ~12 nM) for the ATP-binding pocket of EGFR kinase, driven by:

  • Hydrogen bonding between the sulfonyl oxygen and Lys721.

  • π-Stacking of the 4-tert-butylphenyl group with Phe699.

  • Covalent interaction via the propenamide’s β-carbon with Cys773.

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp >10 × 106^{-6} cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the tert-butyl group.

  • Toxicity: Low Ames test risk but potential hepatotoxicity (Elevated ALT in rodent models predicted).

Applications and Future Directions

Therapeutic Development

This compound’s profile warrants evaluation in:

  • Oncology: As a covalent kinase inhibitor in EGFR-driven cancers.

  • Infectious Diseases: Screening against ESKAPE pathogens and drug-resistant malaria.

  • Autoimmune Disorders: Testing in TNF-α or IL-6 secretion assays.

Industrial Applications

  • Agrochemicals: Thiadiazole derivatives are used as fungicides; this compound could be optimized for crop protection.

  • Material Science: As a monomer in conductive polymers due to sulfur-rich structure.

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